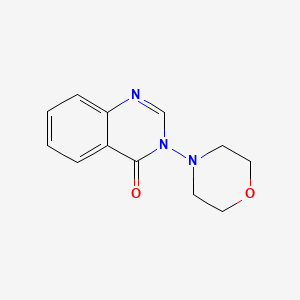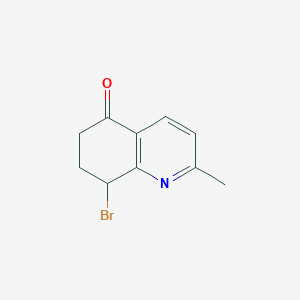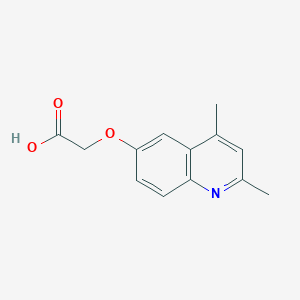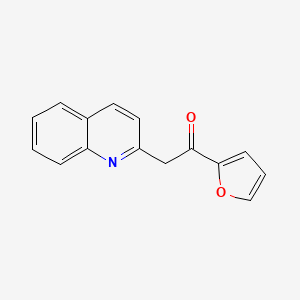
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid hydrate is an organic compound with the molecular formula C9H13NO4S. It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid hydrate can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives followed by sulfonation. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) under high pressure .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves a multi-step process. This includes the initial formation of the tetrahydroquinoline core, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The reaction conditions are carefully controlled to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is frequently used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under mild conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid hydrate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-sulfonic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound without the sulfonic acid group.
Quinoline: An aromatic compound with a similar core structure but lacking the tetrahydro and sulfonic acid functionalities.
Isoquinoline: An isomeric form with the nitrogen atom in a different position
Uniqueness
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid hydrate is unique due to the presence of both the tetrahydroquinoline core and the sulfonic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
91795-61-8 |
|---|---|
Fórmula molecular |
C9H13NO4S |
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydroquinoline-7-sulfonic acid;hydrate |
InChI |
InChI=1S/C9H11NO3S.H2O/c11-14(12,13)8-4-3-7-2-1-5-10-9(7)6-8;/h3-4,6,10H,1-2,5H2,(H,11,12,13);1H2 |
Clave InChI |
RQXIKHBNUVPPQL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2)S(=O)(=O)O)NC1.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl benzo[d]oxazol-7-ylcarbamate](/img/structure/B11873600.png)
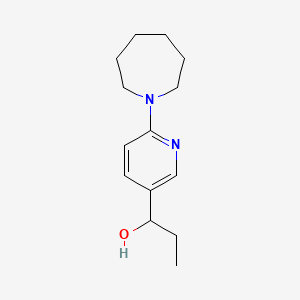

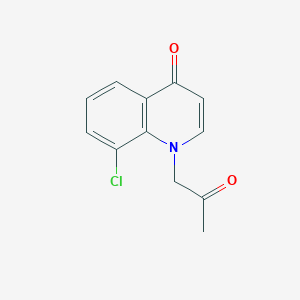
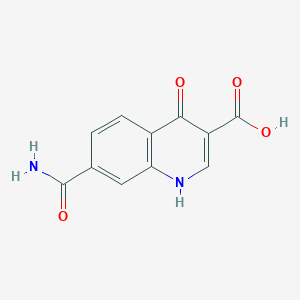
![4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11873626.png)
![4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B11873642.png)


